molecular formula C19H22N2O5S B11250783 N-(2-methoxy-5-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2-methoxy-5-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11250783
M. Wt: 390.5 g/mol
InChI Key: DDFGJGMYDVAENX-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-13-8-9-16(25-2)14(12-13)20-19(22)18-10-11-21(27(3,23)24)15-6-4-5-7-17(15)26-18/h4-9,12,18H,10-11H2,1-3H3,(H,20,22)

InChI Key

DDFGJGMYDVAENX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the benzoxazepine ring through cyclization reactions.
  • Introduction of the methanesulfonyl group via sulfonation.
  • Functionalization of the phenyl ring with methoxy and methyl groups.
  • Coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the carboxamide group or the benzoxazepine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

The compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.

Industry

In industry, it might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepine derivatives: Other compounds in this class may have similar structures but different substituents, leading to variations in their biological activity.

    Methanesulfonyl derivatives: Compounds with the methanesulfonyl group might share some chemical properties but differ in their overall structure and function.

Uniqueness

The uniqueness of 5-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties

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